
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide, also known as BQS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BQS is a potent inhibitor of several enzymes, including carbonic anhydrase, which makes it a promising candidate for the development of new drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The chemical compound N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide is involved in various synthetic pathways due to its complex structure and reactivity. For instance, tetrahydroquinoline derivatives, sharing structural similarities, have been synthesized for their potential applications in medicinal chemistry. The synthesis of tetrahydroquinoline-embedded bridged benzothiaoxazepine-1,1-dioxides involves a three-step protocol starting from N-aryl-2-fluorobenzenesulfonamides, highlighting the importance of fluorobenzenesulfonamide moieties in constructing complex heterocyclic systems (Borgohain et al., 2017). Similarly, research into quinazoline derivatives, aiming to find hybrid molecules for diuretic and antihypertensive agents, demonstrates the utility of N-substituted benzene sulfonamide derivatives in exploring pharmacological and structure-activity relationships (Rahman et al., 2014).
Antitumor Activity
Investigations into novel tetrahydroquinoline derivatives bearing biologically active sulfonamide moieties have identified new classes of antitumor agents. Certain compounds synthesized from 4-(3-oxo-cyclohex-1-enylamino)benzenesulfonamide have shown promising in vitro antitumor activity, suggesting the potential therapeutic applications of these derivatives (Alqasoumi et al., 2010).
Catalytic Applications
The catalytic potential of similar sulfonamide derivatives has been explored in various chemical transformations. For example, a rhodium-catalyzed cyanation of chelation-assisted C-H bonds using N-cyano-N-phenyl-p-methylbenzenesulfonamide highlights the utility of sulfonamide derivatives in facilitating the synthesis of benzonitrile derivatives, demonstrating the versatility of these compounds in organic synthesis (Chaitanya et al., 2013).
Pro-apoptotic Effects in Cancer Cells
The study of sulfonamide derivatives has also extended into cancer research, where compounds bearing the sulfonamide fragment have been synthesized to investigate their pro-apoptotic effects on cancer cells. These studies elucidate the underlying molecular mechanisms and potential therapeutic applications of sulfonamide derivatives in cancer treatment (Cumaoğlu et al., 2015).
Antimicrobial Applications
Further, the synthesis and characterization of novel sulfonamide derivatives have been conducted with the aim of exploring their antimicrobial properties. Compounds such as 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide and its oxinates have been analyzed for their antimicrobial activity against various bacterial and fungal strains, showcasing the potential of these derivatives in developing new antimicrobial agents (Vanparia et al., 2010).
Propiedades
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c23-18-7-4-8-20(14-18)29(27,28)24-19-10-11-21-17(13-19)9-12-22(26)25(21)15-16-5-2-1-3-6-16/h1-8,10-11,13-14,24H,9,12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQZRLUGWYWWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


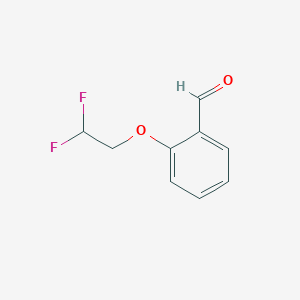
![Benzo[1,2-b:3,4-b':5,6-b'']trithiophene-2,5,8-tricarboxylic acid](/img/structure/B2470588.png)
![N-Cyclopropyl-3-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2470589.png)
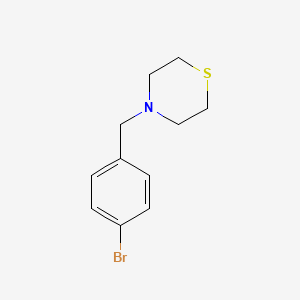
![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-methylpyridin-2-yl)carbamate](/img/structure/B2470593.png)
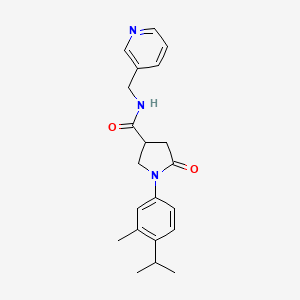
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2470596.png)

![Tricyclo[3.2.1.0(2,4)]octan-6-OL](/img/structure/B2470599.png)
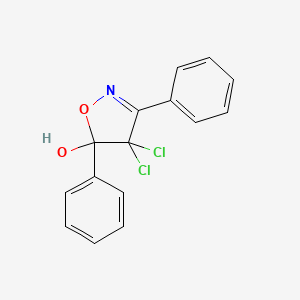
![N-ethyl-1-(3-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2470601.png)
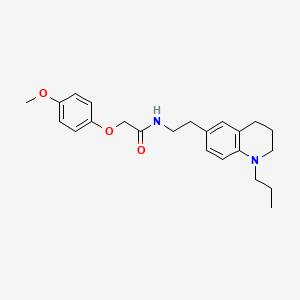
![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2470603.png)